Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate
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Overview
Description
Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate is a complex organic compound that features a morpholine ring, a nitro group, and a triazole ring
Preparation Methods
The synthesis of Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate typically involves multiple steps. One common method includes the reaction of ethyl bromoacetate with 5-(morpholin-4-yl)-3-nitro-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. After completion, the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate can be compared with similar compounds such as:
Ethyl 2-(morpholin-2-yl)acetate: Lacks the nitro and triazole groups, making it less reactive in certain chemical reactions.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a pyridine ring instead of a triazole ring, leading to different chemical properties and applications.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: Features a triazine ring, which provides different electronic properties compared to the triazole ring.
Properties
Molecular Formula |
C10H15N5O5 |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
ethyl 2-(5-morpholin-4-yl-3-nitro-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C10H15N5O5/c1-2-20-8(16)7-14-10(11-9(12-14)15(17)18)13-3-5-19-6-4-13/h2-7H2,1H3 |
InChI Key |
LHYPZRCZDIWNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
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